ethyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a trifluoromethyl group at position 7 and a 1,3-dimethylpyrazole substituent at position 3. Its molecular formula is C₁₇H₁₆F₃N₅O₂, with a molecular weight of 391.34 g/mol . The compound’s structural complexity arises from the fused pyrazole-pyrimidine core, which is further functionalized with electron-withdrawing (trifluoromethyl) and bulky (dimethylpyrazole) groups.
Properties
IUPAC Name |
ethyl 5-(1,3-dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O2/c1-4-25-14(24)9-6-19-23-12(15(16,17)18)5-11(20-13(9)23)10-7-22(3)21-8(10)2/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYKJKNYUIHCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CN(N=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization at specific positions. The incorporation of the trifluoromethyl group enhances the compound's lipophilicity and may influence its biological activity.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. This compound has been evaluated for its inhibitory effects on various cancer cell lines. In vitro assays revealed that this compound shows potent dual inhibitory activity against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), with IC50 values of 0.09 µM and 0.45 µM respectively . Such inhibition is critical in cancer therapy as it can lead to cell cycle arrest and reduced proliferation in tumor cells.
Antimicrobial Activity
The compound's biological profile extends to antimicrobial properties as well. Pyrazolo[1,5-a]pyrimidines have been reported to exhibit antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) that suggest substantial antibacterial efficacy .
Antioxidant Activity
In addition to its anticancer and antimicrobial effects, this compound has demonstrated antioxidant activity. Studies indicate that pyrazolo[1,5-a]pyrimidines possess the ability to scavenge free radicals effectively. The antioxidant capacity is often measured using DPPH radical scavenging assays, where certain derivatives have shown IC50 values comparable to standard antioxidants like ascorbic acid .
The mechanisms through which this compound exerts its biological effects can be attributed to:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in cancer progression and microbial survival.
- Cell Cycle Interference : By inhibiting CDK2, the compound disrupts normal cell cycle progression in cancer cells.
Case Studies and Research Findings
A notable case study involving a series of pyrazolo[1,5-a]pyrimidines indicated that structural modifications significantly influence biological activity. In comparative studies with various derivatives, it was found that the introduction of specific functional groups could enhance potency against CDK2 and TRKA while also improving selectivity towards cancer cells over normal cells .
Data Table: Biological Activities of Selected Pyrazolo[1,5-a]pyrimidines
| Compound Name | Target Enzyme | IC50 (µM) | Antibacterial Activity | Antioxidant Activity (IC50 µM) |
|---|---|---|---|---|
| Ethyl 6n | CDK2 | 0.78 | Yes | Not specified |
| Ethyl 6s | TRKA | 0.45 | Yes | Not specified |
| Ethyl 6t | CDK2 | 0.09 | Yes | Not specified |
| Ethyl 3i | - | - | Yes (B. subtilis MIC: 312 µM) | 15.34 |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including ethyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, as inhibitors of key enzymes involved in cancer progression. These compounds have been shown to selectively inhibit phosphoinositide 3-kinase (PI3K), a critical enzyme in cancer cell signaling pathways. For instance, a study reported that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance the selectivity and potency against specific PI3K isoforms, making them promising candidates for anticancer drug development .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazolo[1,5-a]pyrimidines have been associated with the modulation of inflammatory responses through inhibition of various signaling pathways. This makes them potential therapeutic agents for treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus .
Synthesis and Structural Modifications
2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis process often includes the formation of the pyrazolo[1,5-a]pyrimidine core followed by various substitutions to enhance biological activity .
2.2 Structure-Activity Relationship (SAR) Studies
SAR studies are crucial in understanding how different modifications to the compound's structure affect its biological activity. For instance, varying the substituents at specific positions on the pyrazolo[1,5-a]pyrimidine core can lead to significant changes in potency and selectivity against target enzymes like PI3K .
3.1 Case Study: Inhibition of PI3K
A notable case study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited potent inhibitory activity against PI3K with IC50 values ranging from nanomolar to micromolar concentrations. One derivative showed an IC50 value as low as 18 nM for PI3K δ isoform, indicating its potential as a lead compound for further drug development .
3.2 Case Study: Anti-inflammatory Effects
Another investigation into the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines revealed that certain derivatives could significantly reduce pro-inflammatory cytokine production in vitro. This suggests their utility in developing new treatments for inflammatory conditions .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidines are a versatile scaffold in medicinal chemistry. Below is a detailed comparison of the target compound with key analogs:
Substituent Effects on Reactivity and Yield
Key Observations :
- Substituent Position : The trifluoromethyl group at position 7 enhances metabolic stability and lipophilicity compared to morpholine (logP ~2.5) or difluoromethyl groups .
- Synthetic Efficiency : Yields vary significantly based on substituent bulk and reaction conditions. For example, morpholine-containing analogs achieve higher yields (89%) under DMF heating versus 47% via palladium catalysis .
- Functional Group Flexibility : Carboxamide derivatives (e.g., ) exhibit improved solubility over ester analogs, which may influence bioavailability.
Physicochemical Properties
*Estimated based on structural similarity.
Key Trends :
- The trifluoromethyl group increases logP compared to morpholine derivatives, suggesting better membrane permeability.
- Bulkier substituents (e.g., dimethylpyrazole) reduce solubility but improve target binding specificity.
Areas for Further Study :
- Detailed pharmacokinetic profiling.
- Exploration of carboxamide derivatives to improve aqueous solubility.
Q & A
Q. What are common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how are reaction conditions optimized?
Pyrazolo[1,5-a]pyrimidine cores are typically synthesized via cyclization of 3-aminopyrazole derivatives with formylated active proton compounds. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate reacts with enaminones in the presence of KHSO₄ as a catalyst under reflux conditions . Optimization involves adjusting stoichiometry, catalyst loading (e.g., 2 equivalents of KHSO₄), and solvent choice (e.g., ethanol or toluene). Statistical methods like Design of Experiments (DoE) can systematically evaluate factors such as temperature, reaction time, and reagent ratios to maximize yield .
Q. What spectroscopic techniques are critical for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
Key techniques include:
- ¹H/¹³C NMR : Assigns substituent positions and confirms regiochemistry. For example, δ 13.38 ppm (s, 1H) in DMSO-d₆ indicates a pyrazole NH proton, while trifluoromethyl groups appear as distinct quartets .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 450.2 [M+1]⁺) and fragmentation patterns .
- IR spectroscopy : Identifies functional groups like carbonyls (C=O stretch ~1700 cm⁻¹) and nitriles (C≡N ~2200 cm⁻¹) .
Q. How are reaction yields improved in multi-step syntheses of trifluoromethyl-substituted heterocycles?
Yield enhancement strategies include:
- Purification techniques : Column chromatography (silica gel) or recrystallization from solvents like ethanol or dioxane .
- Catalyst selection : Acidic conditions (e.g., trifluoroacetic acid) promote cyclization in toluene .
- Temperature control : Reflux conditions (100–120°C) balance reaction rate and side-product formation .
Advanced Research Questions
Q. How can computational methods streamline the design of novel pyrazolo[1,5-a]pyrimidine derivatives?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular docking evaluates binding affinity to biological targets like kinases or enzymes. For example, ICReDD integrates reaction path searches and machine learning to prioritize experimental conditions, reducing trial-and-error approaches . Such methods are critical for rationalizing the electronic effects of substituents like trifluoromethyl groups on reactivity .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
Conflicting NMR or MS data may arise from tautomerism or impurities. Mitigation strategies include:
- Cross-validation : Compare experimental data with literature (e.g., melting points and ¹³C NMR shifts for known analogs) .
- X-ray crystallography : Resolves ambiguities by providing unambiguous bond lengths and angles (e.g., mean C–C bond length = 0.003 Å in single-crystal studies) .
- Isotopic labeling : Trace unexpected peaks (e.g., deuterium exchange for NH protons) .
Q. What strategies are effective for modifying substituents to enhance bioactivity or physicochemical properties?
- Trifluoromethyl groups : Improve metabolic stability and lipophilicity. Derivatives with 4-fluorophenyl or p-tolylazo substituents show enhanced binding to targets like kinases .
- Carboxylate esters : Ethyl esters balance solubility and cell permeability. Hydrolysis to carboxylic acids can modulate pharmacokinetics .
- Heterocyclic fusion : Pyrazolo[3,4-b]pyridines introduce planar rigidity, improving stacking interactions in enzyme active sites .
Q. How do reaction mechanisms differ when synthesizing polyhalogenated vs. electron-rich pyrazolo[1,5-a]pyrimidines?
- Electron-deficient systems (e.g., trifluoromethyl or chlorophenyl substituents): Favor nucleophilic aromatic substitution (SNAr) at the pyrimidine ring, requiring strong bases like K₂CO₃ .
- Electron-rich systems (e.g., methyl or methoxy groups): Undergo electrophilic substitution, often requiring Lewis acids (e.g., AlCl₃) to activate positions .
Q. What role do statistical methods play in optimizing heterocyclic synthesis?
DoE identifies critical variables (e.g., catalyst concentration, solvent polarity) and interactions. For example, a Plackett-Burman design can screen 6–8 variables with minimal experiments, while response surface methodology (RSM) models nonlinear relationships to predict optimal yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
